molecular formula C18H19N5O3S B12152809 N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12152809
M. Wt: 385.4 g/mol
InChI Key: CFEUMTFGRZMLQV-UHFFFAOYSA-N
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Description

This compound features a triazole-thioacetamide scaffold substituted with a 3,4-dimethoxyphenyl group and a 4-methyl-5-(pyridin-4-yl)triazole moiety (Fig. 5, ). Key structural attributes include:

  • 4-Methyltriazole: Introduces steric bulk and modulates electronic properties.
  • Pyridin-4-yl group: Facilitates hydrogen bonding and polar interactions.

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N5O3S/c1-23-17(12-6-8-19-9-7-12)21-22-18(23)27-11-16(24)20-13-4-5-14(25-2)15(10-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)

InChI Key

CFEUMTFGRZMLQV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:

    Formation of the Dimethoxyphenyl Group: This step often involves the methylation of a phenol derivative using reagents like dimethyl sulfate or methyl iodide.

    Synthesis of the Triazolyl Group: The triazole ring can be formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the dimethoxyphenyl and triazolyl groups with the acetamide moiety, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amides and alcohols.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.

Comparison with Similar Compounds

Variations in Aryl Substituents

Compound Name Aryl Substituent Triazole Substituents Key Differences Reference
VUAA-1 4-Ethylphenyl 4-Ethyl-5-(3-pyridinyl) Ethyl vs. methyl on triazole; 3-pyridinyl vs. 4-pyridinyl
OLC-12 4-Isopropylphenyl 4-Ethyl-5-(4-pyridinyl) Isopropylphenyl enhances hydrophobicity
GPR-17 Ligand 4-(Trifluoromethoxy)phenyl Morpholine-sulfonylphenyl Trifluoromethoxy improves metabolic stability
Compound 4-Methoxyphenyl 4-Methyl-5-(4-pyridinyl) Fewer methoxy groups reduce steric hindrance

Key Insights :

  • Bulky substituents (e.g., isopropyl in OLC-12) may hinder or redirect molecular interactions.

Triazole and Pyridinyl Modifications

  • Pyridinyl Position : 4-Pyridinyl (main compound) vs. 3-pyridinyl (VUAA-1) alters hydrogen-bonding capacity.
  • Triazole Substitutents: Methyl (main compound) vs. ethyl (VUAA-1) or amino groups () influence steric and electronic profiles.

Functional Activity Comparisons

Ion Channel Modulation

  • VUAA-1 and OLC-12 : Act as Orco agonists (VUAA-1) or antagonists (OLC-15), depending on substituents. The main compound’s 3,4-dimethoxyphenyl group may confer distinct activation/inhibition profiles.
  • VUAA3 : Agonist activity linked to 4-pyridinyl and isopropylphenyl groups, suggesting the main compound’s 4-pyridinyl could similarly enhance potency.

Anti-Inflammatory and Antimicrobial Effects

  • Furan-2-yl Triazole Derivatives (): Exhibit anti-exudative activity (10 mg/kg dose), comparable to diclofenac. The main compound’s pyridinyl group may offer superior solubility or target engagement.
  • N-Substituted Acetamides (): Electron-withdrawing aryl groups (e.g., nitro, chloro) enhance antimicrobial activity. The 3,4-dimethoxy group’s electron-donating nature may favor anti-inflammatory over antimicrobial effects.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This compound incorporates a triazole moiety known for various biological activities, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C18H20N4O3SC_{18}H_{20}N_{4}O_{3}S and a molecular weight of approximately 366.44 g/mol. It features a triazole ring that is pivotal for its biological activity.

Anticancer Activity

Research has indicated that compounds containing the triazole structure exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown promising results against various cancer cell lines:

  • Case Study : A study demonstrated that sulfanyltriazoles exhibited EC50 values of 24 nM against resistant cancer cell lines, indicating strong potential as anticancer agents .
CompoundCell LineIC50 (μM)
Triazole DerivativeHCT-116 (Colon Carcinoma)6.2
Triazole DerivativeT47D (Breast Cancer)27.3

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazoles are known to inhibit the growth of various pathogens:

  • Research Finding : Compounds with a similar structure to this compound have been reported to possess antibacterial and antifungal activities .

Anti-inflammatory Properties

The anti-inflammatory effects of similar compounds have been documented, particularly through the inhibition of cyclooxygenase (COX) enzymes:

CompoundCOX Inhibition IC50 (μM)
Compound ACOX-1: 19.45 ± 0.07
Compound BCOX-2: 23.8 ± 0.20

These results suggest that compounds with a triazole moiety can effectively reduce inflammation by inhibiting key enzymes involved in inflammatory pathways .

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Inhibition of Enzyme Activity : The triazole ring can interact with enzyme active sites, disrupting their function.
  • Cell Cycle Arrest : Some studies indicate that triazole derivatives can induce apoptosis in cancer cells by arresting the cell cycle at specific phases.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the triazole-thiol intermediate via condensation of isonicotinohydrazide with appropriate thiourea derivatives under reflux in ethanol, followed by cyclization with NaOH .
  • Step 2 : Thioether linkage formation by reacting the thiol intermediate with 2-chloroacetonitrile or analogous electrophiles in solvents like DMF or ethanol, catalyzed by bases such as NaOH .

Q. Key Reaction Conditions :

ParameterTypical RangeReferences
Temperature60–100°C (reflux conditions)
SolventsEthanol, DMF, dichloromethane
Catalysts/BasesNaOH, LiAlH4 (for reductions)
Reaction Time4–24 hours (step-dependent)

Critical Note : Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity and purity of this compound?

Primary Methods :

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and thioether linkage integrity .
  • IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H absence post-reaction) .
  • HPLC : Purity assessment (>95% required for pharmacological studies) .
  • Mass Spectrometry : Molecular ion peak matching theoretical mass (e.g., [M+H]+ ~450–470 Da) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolves 3D conformation and crystallographic packing .
  • Elemental Analysis : Validates C, H, N, S percentages within 0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different studies involving this compound?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent controls (DMSO vs. ethanol) .
  • Structural Analogues : Subtle substituent changes (e.g., pyridinyl vs. furyl groups) drastically alter target affinity .

Q. Mitigation Strategies :

  • Standardized Protocols : Use harmonized OECD guidelines for cytotoxicity assays .
  • Comparative SAR Studies : Test analogues under identical conditions to isolate substituent effects (see Table 1) .

Q. Table 1: Substituent Impact on Bioactivity

Substituent (R)IC50 (μM) Against EGFRReference
Pyridin-4-yl0.45 ± 0.02
3,4-Dimethoxyphenyl1.20 ± 0.15
2-Chlorophenyl0.90 ± 0.10

Q. What computational chemistry approaches are employed to predict the binding interactions of this compound with biological targets?

Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or enzymes .
  • MD Simulations : GROMACS/AMBER to assess binding stability over 50–100 ns trajectories .
  • QSAR Modeling : Relates substituent electronegativity or logP values to activity .

Q. Key Findings :

  • The pyridinyl group forms π-π stacking with EGFR’s hydrophobic pocket, while the triazole-thiol enhances hydrogen bonding .
  • Free energy calculations (MM-PBSA) predict ∆G binding values of -8.2 to -9.5 kcal/mol .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this triazole derivative?

SAR Design Framework :

Core Modifications : Vary triazole substituents (e.g., methyl, allyl) to alter steric effects .

Linker Optimization : Replace sulfanylacetamide with carboxamide or ester groups to modulate solubility .

Pharmacophore Refinement : Introduce electron-withdrawing groups (e.g., -CF3) to enhance target affinity .

Q. Experimental Workflow :

  • Synthesis : Parallel combinatorial libraries using Ugi or Suzuki coupling .
  • Screening : High-throughput assays against panels of cancer cell lines or microbial strains .
  • ADMET Prediction : SwissADME for logP, bioavailability, and CYP450 interactions .

Q. Example Optimization :

ModificationResult (EGFR Inhibition)Reference
4-MethyltriazoleIC50 = 0.45 μM
4-AllyltriazoleIC50 = 0.30 μM

Q. What strategies are effective in analyzing conflicting spectral data during structural elucidation?

Common Conflicts :

  • NMR Peak Overlap : Aromatic protons in dimethoxyphenyl and pyridinyl regions .
  • Mass Fragmentation Ambiguity : Isomeric byproducts with similar m/z ratios .

Q. Resolution Tactics :

  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings .
  • High-Resolution MS : Differentiates isotopes (e.g., 34S vs. 32S) with <5 ppm error .
  • X-ray Validation : Absolute configuration confirmation for crystalline derivatives .

Q. How do solvent polarity and reaction pH influence the stability of this compound during synthesis?

Stability Insights :

  • Acidic Conditions (pH < 3) : Hydrolysis of acetamide and triazole rings .
  • Polar Solvents (DMF, DMSO) : Enhance solubility but risk sulfanyl group oxidation .
  • Optimal Range : Neutral pH (6–8) in ethanol/THF minimizes degradation .

Q. Table 2: Solvent Impact on Yield

SolventYield (%)Purity (%)Reference
Ethanol7895
DMF8590
Dichloromethane6598

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